N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization, sulfonation, and acylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles might be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups or aromatic rings.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties for material science applications.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could inhibit or activate certain biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-chlorophenyl)-2-{[4-(3-chlorophenyl)-5-oxo-4,5,7,8-tetrahydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]sulfanyl}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H17Cl2N5O2S2 |
---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[7-(3-chlorophenyl)-8-oxo-15-thia-2,4,5,7-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),3,5,10(14)-tetraen-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H17Cl2N5O2S2/c25-13-7-9-15(10-8-13)27-19(32)12-34-24-29-28-23-30(16-4-1-3-14(26)11-16)21(33)20-17-5-2-6-18(17)35-22(20)31(23)24/h1,3-4,7-11H,2,5-6,12H2,(H,27,32) |
InChI Key |
MXGCOOUXUCDUFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C4=NN=C(N34)SCC(=O)NC5=CC=C(C=C5)Cl)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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